alpha-Sexithiophene
Overview
Description
alpha-Sexithiophene, also known as α-sexithiophene, is an organic compound belonging to the oligothiophene family. It consists of six thiophene rings connected in a linear arrangement. This compound is known for its high hole mobility and stability, making it a valuable material in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Mechanism of Action
- Role : When adsorbed on these surfaces, it forms highly ordered monolayers with distinct structural configurations . These configurations play a crucial role in its subsequent behavior.
- Adsorption : At room temperature, α-Sexithiophene molecules adsorb onto the substrate, forming flat-lying structures. The arrangement depends on the substrate type:
- On mica , it crystallizes in two different configurations: (a) needle-like structures and (b) island-like morphologies. Directed epitaxy of islands along the sidewalls of needle-like structures explains this phenomenon .
- Order-Disorder Transition : Elevated temperatures induce a thermally induced order-disorder transition due to molecular diffusion processes at approximately 400 K .
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
alpha-Sexithiophene can be synthesized through various methods, including oxidative electrochemical coupling of terthiophenes . Another common method involves the reductive coupling of bisthiophenes, leading to the formation of sexithiophene . These reactions typically require specific conditions, such as the presence of catalysts and controlled temperatures, to ensure high yields and purity.
Industrial Production Methods
In industrial settings, sexithiophene is often produced using large-scale chemical reactors that allow for precise control of reaction conditions. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the production of high-purity sexithiophene suitable for electronic applications .
Chemical Reactions Analysis
Types of Reactions
alpha-Sexithiophene undergoes various chemical reactions, including:
Reduction: Reductive coupling reactions are used to synthesize sexithiophene from smaller thiophene units.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ferric chloride for oxidation and reducing agents like sodium for reductive coupling . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various derivatives of sexithiophene, such as halogenated or alkylated sexithiophenes, which have different electronic and optical properties .
Scientific Research Applications
alpha-Sexithiophene has a wide range of scientific research applications, including:
Organic Electronics: Used in the fabrication of OFETs and OPVs due to its high hole mobility and stability.
Sensors: Employed in the development of chemical sensors due to its sensitivity to environmental changes.
Nanotechnology: Utilized in the creation of molecular wires and other nanoscale devices.
Optoelectronics: Applied in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Comparison with Similar Compounds
Similar Compounds
Terthiophene: Consists of three thiophene rings and is used in similar applications but has lower hole mobility compared to sexithiophene.
Quaterthiophene: Contains four thiophene rings and offers intermediate properties between terthiophene and sexithiophene.
Octithiophene: Comprises eight thiophene rings and provides higher conjugation but may have lower solubility and processability.
Uniqueness of alpha-Sexithiophene
This compound stands out due to its optimal balance of high hole mobility, stability, and processability, making it a preferred choice for various organic electronic applications .
Properties
IUPAC Name |
2-thiophen-2-yl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14S6/c1-3-15(25-13-1)17-5-7-19(27-17)21-9-11-23(29-21)24-12-10-22(30-24)20-8-6-18(28-20)16-4-2-14-26-16/h1-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJYDIFFRDAYDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=CS6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14S6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462870 | |
Record name | Sexithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88493-55-4 | |
Record name | Sexithiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alpha-sexithiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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